

Application Notes and Protocols for TYRA-200

Cell-Based Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the efficacy of **TYRA-200**, a potent and selective oral inhibitor of Fibroblast Growth Factor Receptor (FGFR) 1, 2, and 3.^{[1][2]} **TYRA-200** is specifically designed to target activating FGFR2 gene alterations and clinically observed resistance mutations that emerge during cancer therapy.^{[3][4][5]}

Introduction

TYRA-200 is an investigational drug being developed for the treatment of solid tumors, including intrahepatic cholangiocarcinoma, with activating FGFR2 gene alterations. It has demonstrated potent inhibitory activity against both wild-type FGFR2 and various clinically relevant mutants that confer resistance to other FGFR inhibitors. These protocols are intended to guide researchers in setting up and executing cell-based assays to assess the cellular potency and mechanism of action of **TYRA-200**.

Data Presentation

The following tables summarize the in vitro and cellular activity of **TYRA-200** against various FGFR2 variants and cell lines.

Table 1: In Vitro Enzymatic and Cellular Target Engagement IC₅₀ Values for **TYRA-200**

Assay Type	Target	IC50 (nM)
Enzymatic	Wild-Type FGFR2	0.05
Enzymatic	N550D Mutant FGFR2	0.19
Enzymatic	N550H Mutant FGFR2	0.07
Enzymatic	N550K Mutant FGFR2	0.53
Enzymatic	N550T Mutant FGFR2	0.05
Enzymatic	E566A Mutant FGFR2	0.14
Enzymatic	V565F Mutant FGFR2	0.15
Enzymatic	V565L Mutant FGFR2	0.20
NanoBRET	Wild-Type FGFR2	1.9
NanoBRET	N550H Mutant FGFR2	4.8
NanoBRET	N550K Mutant FGFR2	13
NanoBRET	V565F Mutant FGFR2	15
NanoBRET	L618F Mutant FGFR2	11
NanoBRET	L618V Mutant FGFR2	5.0
NanoBRET	K660M Mutant FGFR2	Not Reported
NanoBRET	M538I Mutant FGFR2	Not Reported

Table 2: Cell-Based Proliferation IC50 Values for **TYRA-200**

Cell Line	FGFR Alteration	IC50 (nM)
Ba/F3	Wild-Type FGFR2	3.0 - 27
Ba/F3	K660N Mutant FGFR2	3.0 - 27
Ba/F3	K660E Mutant FGFR2	3.0 - 27
Ba/F3	V565F Mutant FGFR2	3.0 - 27
Ba/F3	V565L Mutant FGFR2	3.0 - 27
Ba/F3	N540K Mutant FGFR2	3.0 - 27
SNU-16	FGFR2 Gene Amplification	9.7
AN3CA	FGFR2 N550K Resistance Mutation	11
KG-1	FGFR1OP2-FGFR1	3.2 - 22
KATOIII	FGFR2 Gene Amplification	3.2 - 22
UMUC-14	FGFR3 S249C Mutation	3.2 - 22
UMUC-14 (V555M)	FGFR3 S249C & V555M Mutations	3.2 - 22
RT-4	FGFR3-TACC3 Fusion	3.2 - 22
RT-112	FGFR3-TACC3 Fusion	3.2 - 22
RT-84	FGFR3-TACC3 Fusion	3.2 - 22

Experimental Protocols

Cell Viability Assay Protocol

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of **TYRA-200** in cancer cell lines with FGFR alterations.

Materials:

- Cancer cell lines (e.g., SNU-16, AN3CA, Ba/F3 expressing FGFR2 variants)

- Appropriate cell culture medium and supplements
- **TYRA-200** compound
- Vehicle control (e.g., DMSO)
- 96-well clear bottom cell culture plates
- CellTiter-Glo® 2.0 Assay (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 60-70% confluency).
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
- Compound Treatment:
 - Prepare a serial dilution of **TYRA-200** in culture medium. The final concentrations should span a range appropriate to determine the IC₅₀.
 - Remove the medium from the wells and add the medium containing the different concentrations of **TYRA-200** or vehicle control.
 - Incubate the plate for a period of 72 to 120 hours, depending on the cell line's doubling time.
- Cell Viability Measurement:
 - Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

- Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence from a well with no cells.
 - Normalize the data to the vehicle-treated control wells.
 - Plot the normalized data against the logarithm of the **TYRA-200** concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Protocol for Signaling Pathway Analysis

This protocol is for assessing the inhibition of FGFR signaling by **TYRA-200** by measuring the phosphorylation of downstream effector proteins.

Materials:

- Cancer cell lines (e.g., SNU-16)
- Appropriate cell culture medium and supplements
- **TYRA-200** compound
- Vehicle control (e.g., DMSO)
- 6-well cell culture plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

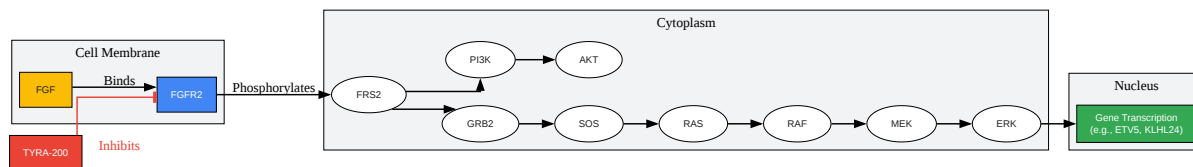
- Primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment and reagents (gels, transfer membranes, etc.)
- Capillary electrophoresis system (e.g., Simple Western Jess)

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and allow them to attach and reach approximately 70-80% confluency.
 - Treat the cells with **TYRA-200** at a specified concentration (e.g., 50 nM) or vehicle control for a defined period (e.g., 2 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at high speed at 4°C to pellet the cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Western Blotting:

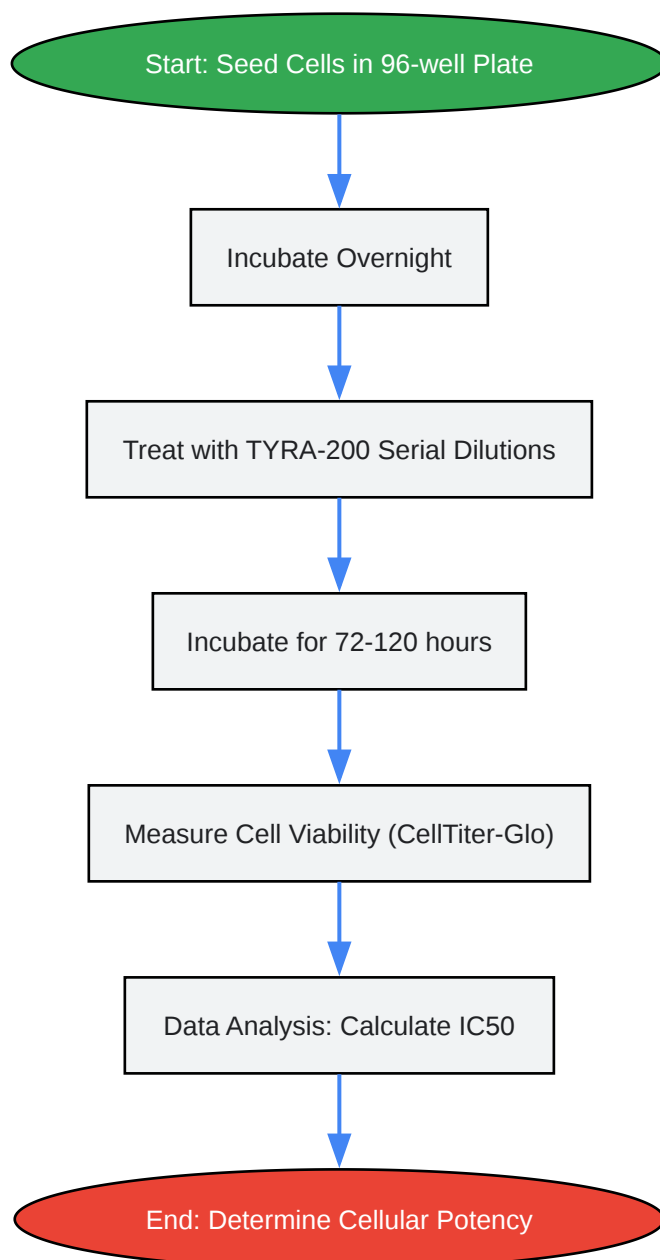
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.
- Alternatively, protein detection can be performed via capillary electrophoresis using a system like the Simple Western Jess.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the phosphorylated protein levels to the total protein levels.
 - Compare the levels of phosphorylated proteins in **TYRA-200**-treated cells to the vehicle-treated control to determine the extent of signaling inhibition.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: FGFR2 Signaling Pathway and Inhibition by **TYRA-200**.



[Click to download full resolution via product page](#)

Caption: Workflow for **TYRA-200** Cell Viability Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. tyra.bio [tyra.bio]
- 3. ir.tyra.bio [ir.tyra.bio]
- 4. TYRA-200: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TYRA-200 Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#tyra-200-cell-based-assay-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com